molecular formula C23H29ClN4O B2692994 (1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone CAS No. 2034619-03-7

(1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone

Cat. No. B2692994
CAS RN: 2034619-03-7
M. Wt: 412.96
InChI Key: VOZKPNUFYIIPSN-UHFFFAOYSA-N
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Description

The compound (1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone is a complex organic molecule. It was synthesized and characterized by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data .


Synthesis Analysis

The compound was synthesized using a reductive amination method in the presence of sodium triacetoxyborohydride . The formation of the amide bond was achieved efficiently by conventional acid-amine coupling .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The compound contains a cyclopentyl ring attached to a 4-chlorophenyl group, a piperazin-1-yl group, and a 3-cyclopropyl-1-methyl-1H-pyrazol-5-yl group .


Chemical Reactions Analysis

The compound was synthesized through a series of chemical reactions, including reductive amination and acid-amine coupling . The reaction involved the use of 1-(4-Chlorophenyl)cyclopropanecarboxylic acid, 1-Ethyl-3-(3-dimethyllaminopropyl)carbodiimide hydrochloride, 1-hydroxybenzotriazole, and N,N-diisopropylethylamine .

Scientific Research Applications

Synthesis and Characterization

The compound was synthesized and characterized by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data . The synthesis of this compound involves the linking of piperazine with 1-(4-chlorophenyl)cyclopropanecarboxylic acid through an amide bond .

Biological and Pharmaceutical Activity

Piperazine and its derivatives, including this compound, show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Anticancer Studies

The compound has been tested in vivo against P388 murine lymphocytic leukemia and found to have considerable activity . It was concluded that opening of the cyclopropane ring in such agents may be important in enhancing this activity .

Antituberculosis Studies

A series of new [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives were synthesized and studied for their antituberculosis properties .

Antibacterial Activity

Piperazine derivatives, including this compound, have been extensively investigated due to their wide clinical applications in the therapy of functional diseases, including their antibacterial activities .

Insecticidal Activity

Piperazine derivatives are also known for their insecticidal activities .

Synthesis Methods

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Anthelmintic Activity

Piperazine derivatives are known for their anthelmintic activities, which means they can be used to expel or destroy parasitic worms .

properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN4O/c1-26-21(16-20(25-26)17-4-5-17)27-12-14-28(15-13-27)22(29)23(10-2-3-11-23)18-6-8-19(24)9-7-18/h6-9,16-17H,2-5,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZKPNUFYIIPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4(CCCC4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone

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